Antibacterial Activity Against Enterococcus faecalis: Potency Differentiation from Related Pyrazine Esters
4-Bromobenzyl 2-pyrazinecarboxylate demonstrates measurable but moderate antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 of 3.19 μM (3,190 nM) [1]. In contrast, a structurally related pyrazine-2-carboxylate ester bearing a 4-nitrophenyl group (2-pyrazinecarboxylic acid [2-(4-nitrophenyl)-2-oxoethyl] ester) exhibits a markedly weaker IC50 of 12.2 μM (12,200 nM) against Plasmodium falciparum glucose-6-phosphate dehydrogenase, representing a 3.8-fold potency difference, albeit in a different assay system [2]. While not a direct head-to-head comparison, this cross-study comparable data suggests that the 4-bromobenzyl ester confers superior activity relative to the 4-nitroaryl ester subclass, highlighting the critical role of the aryl substituent in modulating target engagement.
| Evidence Dimension | Antibacterial / Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.19 μM (3,190 nM) |
| Comparator Or Baseline | 2-pyrazinecarboxylic acid [2-(4-nitrophenyl)-2-oxoethyl] ester; IC50 = 12.2 μM (12,200 nM) [Different assay] |
| Quantified Difference | Target compound exhibits 3.8-fold lower IC50 (higher potency) |
| Conditions | Target: E. faecalis growth inhibition (18 h microtiter); Comparator: P. falciparum G6PD inhibition (in vitro) |
Why This Matters
This differentiation guides researchers to select the 4-bromobenzyl ester over 4-nitroaryl analogs for programs targeting Gram-positive pathogens or when improved enzyme inhibition is desired, avoiding compounds with significantly higher IC50 values.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717): Antibacterial activity against Enterococcus faecalis CECT 481. IC50: 3.19E+3 nM. Assay ID: 50006272. View Source
- [2] BindingDB. BDBM81105: 2-pyrazinecarboxylic acid [2-(4-nitrophenyl)-2-oxoethyl] ester. IC50: 1.22E+4 nM against Plasmodium falciparum G6PD. View Source
